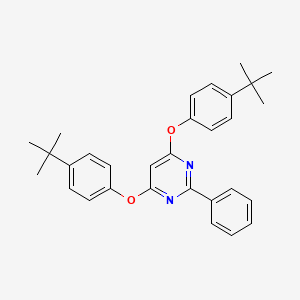![molecular formula C26H17N3O3 B2934179 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 220957-67-5](/img/structure/B2934179.png)
3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile” is a chemical substance with the molecular formula C27H23NO5 . It is also known as "3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2H-chromene-2,5-dione" .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups. Unfortunately, the specific structural details are not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa value is predicted to be -2.94±0.70 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
This compound is used as a precursor in the synthesis of a range of heterocyclic derivatives. For example, Elkholy (2007) demonstrated its role in generating pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives through reactions with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride. These derivatives have potential applications in medicinal chemistry due to their structural diversity (Elkholy, 2007).
Photovoltaic Properties
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoline derivatives, indicating their utility in organic–inorganic photodiode fabrication. The study highlights the potential of these compounds in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial Activity
Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from similar compounds and evaluated their antibacterial activity. This suggests potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Organic Electronics
The structural and optical properties of quinoline derivatives have been investigated for their applications in organic electronics, particularly in thin film formation for electronic devices. These studies suggest that the derivatives of the initial compound could be beneficial in developing materials with desirable electronic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Novel Synthetic Pathways
Abdallah et al. (2009) and other researchers have developed novel synthetic pathways involving this compound, leading to the creation of tetra- and penta-heterocyclic compounds incorporated with isoquinoline moiety. These synthetic strategies enhance the toolbox of organic chemists, enabling the creation of complex molecules for various applications (Abdallah, Hassaneen, & Abdelhadi, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-4-oxoquinolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c27-16-20-15-22(26(32)29-14-8-7-13-23(20)29)28-17-21(24(30)18-9-3-1-4-10-18)25(31)19-11-5-2-6-12-19/h1-15,17,30H/b24-21+,28-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABGWCVJUVQJL-VGXWBGKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=NC2=CC(=C3C=CC=CN3C2=O)C#N)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C=NC2=CC(=C3C=CC=CN3C2=O)C#N)\C(=O)C4=CC=CC=C4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)

![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)


![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)

![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)



![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)